4-(2-アミノエチルアミノ)-1-フェニルブタン-1-オン

説明

1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

The compound's structure suggests potential utility in drug development, particularly as a precursor or intermediate in synthesizing pharmaceutical agents.

Case Study: Antidepressant Properties

Research indicates that derivatives of aminoalkyl phenyl compounds exhibit antidepressant activity. For instance, analogs of 1-butanone derivatives have been evaluated for their efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The structural similarity to known antidepressants suggests that 1-butanone, 4-((2-aminoethyl)amino)-1-phenyl- could also possess similar pharmacological properties.

Material Science Applications

Polymer Synthesis

The compound can serve as a building block for synthesizing polymers with specific properties. Its amine functionality allows it to participate in polycondensation reactions, leading to the development of materials with enhanced mechanical strength and thermal stability.

| Property | Value |

|---|---|

| Tensile Strength | High |

| Thermal Stability | Moderate |

| Flexibility | Variable |

Case Study: Coatings and Adhesives

In material science, the incorporation of amine-containing compounds into epoxy resins has been shown to improve adhesion properties. Research conducted on epoxy formulations containing similar aminoalkyl compounds demonstrated enhanced performance in protective coatings used in automotive applications.

Chemical Synthesis Applications

The compound can act as an important intermediate in organic synthesis. Its reactive functional groups allow for various transformations, including alkylation and acylation reactions.

Synthetic Pathways

- Alkylation Reactions: The amine group can undergo alkylation to produce quaternary ammonium salts.

- Acylation Reactions: The phenolic component can be acylated to generate esters with potential biological activity.

Toxicological Considerations

Understanding the safety profile of this compound is crucial for its application in consumer products and pharmaceuticals. Toxicological assessments indicate that while the compound has low acute toxicity, long-term exposure studies are necessary to evaluate its chronic effects on human health and the environment.

作用機序

Target of Action

Compounds with similar structures, such as 2-(2-aminoethylamino)ethanol , have been used in various applications, suggesting that the compound may interact with a variety of biological targets.

Mode of Action

It’s worth noting that similar compounds, like 4-(2-aminoethyl)benzenesulfonamide , have been shown to interact with targets such as Carbonic Anhydrase 2 . This interaction could potentially alter the function of the target, leading to changes at the cellular level.

Biochemical Pathways

Compounds with similar structures, such as dopamine , are known to play crucial roles in various biochemical pathways, including neurotransmission. Therefore, it’s plausible that 4-(2-aminoethylamino)-1-phenylbutan-1-one could influence similar pathways.

Pharmacokinetics

Similar compounds like 2-(2-aminoethylamino)ethanol have been shown to have superior co2 separation performance compared to monoethanolamine , suggesting that the compound could have unique pharmacokinetic properties.

Action Environment

It’s worth noting that similar compounds, such as polyaspartic acid-capped 2-aminoethylamino acid (pasp–ed2a), have been shown to have better scale inhibition performance for caco3 and caso4 than pasp with a low concentration, a high temperature, and an extended duration .

生物活性

1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- is a compound of interest due to its potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its therapeutic and toxicological profiles. This article reviews various studies that explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

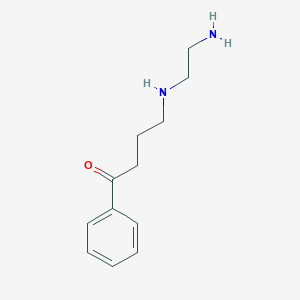

The chemical structure of 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- can be represented as follows:

This compound features a butanone moiety linked to an aminoethylamino group and a phenyl ring, contributing to its unique chemical properties.

The biological activity of this compound is believed to arise from its ability to interact with various biomolecules, including enzymes and receptors. The exact mechanism remains under investigation; however, it is hypothesized that the amino groups may facilitate hydrogen bonding with target proteins, potentially altering their activity and leading to various biological effects .

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- on different cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) observed in various studies:

These values indicate that the compound exhibits significant cytotoxicity against HeLa cells compared to MCF-7 cells, suggesting a selective action that may be leveraged for therapeutic purposes.

Case Study 1: Cytotoxic Evaluation

A study conducted on the cytotoxic effects of various derivatives of compounds related to 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- revealed that compounds with aromatic substitutions exhibited higher cytotoxicity. For instance, derivatives with phenyl and chlorophenyl groups showed enhanced activity against both MCF-7 and HeLa cell lines .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism behind the cytotoxic effects observed in cancer cells. The study suggested that the compound might induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell death .

Therapeutic Applications

The potential therapeutic applications of 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- are being explored in various contexts:

- Cancer Treatment : Due to its cytotoxic properties against specific cancer cell lines, further research is warranted to evaluate its efficacy in vivo.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating a potential role in treating infections.

特性

IUPAC Name |

4-(2-aminoethylamino)-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-8-10-14-9-4-7-12(15)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVRJHARGFOWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161833 | |

| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141809-45-2 | |

| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141809452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。